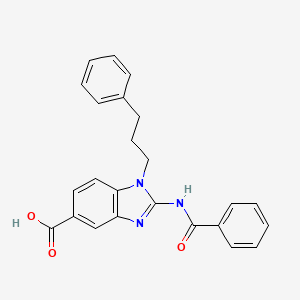

BRD9539

Description

Role of Histone Modifications in Cellular Processes

Histones are proteins that package DNA into a compact structure called chromatin. news-medical.net Modifications to these histone proteins are a fundamental aspect of epigenetic regulation. longdom.orgcd-genomics.com These post-translational modifications, such as acetylation, methylation, phosphorylation, and ubiquitination, occur on the histone tails and influence the physical properties of chromatin. longdom.orgabcam.combiomodal.com

Some modifications, like acetylation, neutralize the positive charge of histones, leading to a more relaxed chromatin structure known as euchromatin. abcam.com This "open" state allows transcription factors and other machinery to access the DNA, generally resulting in gene activation. news-medical.netabcam.com Conversely, other modifications can strengthen the interaction between histones and DNA, creating a condensed chromatin structure called heterochromatin, which typically leads to gene silencing. abcam.com This dynamic interplay of histone modifications, often referred to as the "histone code," dictates the transcriptional state of genes and is vital for processes like cell cycle regulation, DNA repair, and cell differentiation. longdom.orgabcam.com

Classification and Significance of Histone Methyltransferases (HMTs)

Histone methyltransferases (HMTs) are a class of enzymes that catalyze the transfer of methyl groups to lysine and arginine residues on histone proteins. mdpi.comwikipedia.org This methylation can either activate or repress gene expression depending on the specific site and the degree of methylation (mono-, di-, or tri-methylation). mdpi.comresearchgate.net HMTs are highly specific enzymes and are broadly classified into two main categories based on their catalytic domain. wikipedia.orgfrontiersin.org

SET Domain-Containing HMTs

The majority of lysine-specific HMTs contain a highly conserved catalytic domain of approximately 130 amino acids known as the SET domain (Suppressor of variegation, Enhancer of zeste, and Trithorax). wikipedia.orgfrontiersin.org This family is further subdivided based on their structure and the specific lysine residues they target. frontiersin.org Prominent members include the SUV39, SET1, SET2, and SMYD families. researchgate.netfrontiersin.org For instance, G9a (also known as EHMT2 or KMT1C) and GLP (also known as EHMT1 or KMT1D) are SET domain-containing HMTs that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9), a mark associated with transcriptional repression. nih.govrsc.org

Non-SET Domain HMTs (e.g., DOT1L)

A smaller class of HMTs lacks the canonical SET domain. The most well-characterized member of this group is DOT1L (Disruptor of telomeric silencing 1-like). wikipedia.orgfrontiersin.org Unlike SET domain-containing enzymes that typically methylate histone tails, DOT1L is unique in that it methylates a lysine residue within the globular core of histone H3, specifically at position 79 (H3K79). wikipedia.orgebi.ac.uk DOT1L is the only known enzyme to catalyze this modification. wikipedia.org

HMTs as Therapeutic Targets in Disease

The critical role of HMTs in regulating gene expression has made them attractive targets for therapeutic intervention, particularly in oncology. nih.govnih.gov The reversible nature of histone methylation provides an opportunity to develop drugs that can correct the aberrant epigenetic states that drive disease. cd-genomics.comnih.gov

Link to Cancer Pathogenesis

Aberrant activity or expression of HMTs is frequently observed in various cancers and can contribute to tumorigenesis by altering the expression of cancer-related genes. nih.govmdpi.com For example, the overexpression of certain HMTs can lead to the silencing of tumor suppressor genes, while the loss of function of other HMTs can result in the inappropriate activation of oncogenes. mdpi.com G9a, for instance, is overexpressed in several cancers, including leukemia, prostate, lung, and hepatocellular carcinoma. nih.gov The knockdown of G9a has been shown to inhibit the growth of cancer cells in these malignancies. nih.gov This has spurred the development of small molecule inhibitors targeting HMTs as a promising strategy for cancer therapy. nih.govnih.gov

The Chemical Probe: BRD9539

This compound is a small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). medchemexpress.comacs.org It was identified through the screening of a focused library of 2-substituted benzimidazoles designed to mimic the cofactor S-Adenosyl-L-methionine (SAM). nih.govacs.org

Discovery and Chemical Properties

This compound emerged from a search for novel inhibitors of G9a. acs.org It is the carboxylic acid form of its methyl ester prodrug, BRD4770. acs.orgnih.gov The rationale for this design is that the methyl ester form (BRD4770) is more cell-permeable, and once inside the cell, it is presumed to be hydrolyzed by cellular esterases into the active carboxylic acid form, this compound. rsc.orgacs.org

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₄H₂₁N₃O₃ sigmaaldrich.combioscience.co.uk |

| Molecular Weight | 399.44 g/mol sigmaaldrich.com |

| CAS Number | 1374601-41-8 sigmaaldrich.combioscience.co.uk |

| Appearance | White to beige powder sigmaaldrich.com |

| Solubility | Soluble in DMSO sigmaaldrich.com |

Mechanism of Action

This compound functions as an inhibitor of G9a with a reported IC₅₀ value of 6.3 μM in biochemical assays. acs.orgcaymanchem.com The inhibitory effect of this compound on G9a activity decreases with increasing concentrations of the cofactor SAM, suggesting a SAM-competitive mechanism of action. acs.orgacs.org

Research Findings

Biochemical Activity and Selectivity

While this compound is an inhibitor of G9a, it has also been shown to inhibit Polycomb Repressive Complex 2 (PRC2) with a similar potency. acs.orgnih.gov In one study, at a concentration of 10 μM, G9a activity was reduced to 54% while PRC2 activity was reduced to 43%. caymanchem.com However, it displays selectivity over several other methyltransferases and chromatin-modifying enzymes. For instance, no significant inhibition was observed against SUV39H1, MLL1, SETD7, SETD8, PRMT1, PRMT3, PRMT5, and DNMT1 at concentrations up to 40 μM. nih.govacs.org Partial inhibition of NSD2 was only noted at a high concentration of 40 μM. acs.org It is important to note that its activity against GLP, the close homolog of G9a, has not been explicitly reported. nih.gov

Table 2: Selectivity Profile of this compound

| Target Enzyme | Activity/Inhibition | Reference |

| G9a (EHMT2) | IC₅₀ = 6.3 μM | acs.orgcaymanchem.com |

| PRC2 | Inhibited with similar potency to G9a | acs.orgnih.gov |

| SUV39H1 | No inhibition up to 40 μM | acs.orgnih.gov |

| NSD1 | Partial inhibition only at 40 μM | acs.org |

| DNMT1 | No inhibition | medchemexpress.comacs.org |

| GLP (EHMT1) | Not reported | nih.gov |

Cellular and In Vivo Applications

Despite being the biochemically active form, this compound itself shows no activity in cell-based assays, which is attributed to its poor cell permeability. rsc.orgmedchemexpress.com Its methyl ester prodrug, BRD4770, is used for cellular studies. acs.org Treatment of pancreatic cancer cells (PANC-1) with BRD4770 led to a significant decrease in the cellular levels of di- and tri-methylated H3K9, consistent with the inhibition of G9a activity in cells. acs.org This inhibition of G9a by BRD4770 was shown to induce cellular senescence and inhibit proliferation in pancreatic cancer cells without causing apoptosis. acs.org

Other Disease Associations

The dysregulation of histone methyltransferases, particularly G9a and its related protein GLP, has been implicated in a variety of diseases beyond cancer. biorxiv.orgbiorxiv.org These enzymes play a role in several biological processes, and their abnormal activity can contribute to the pathology of non-cancerous conditions. nih.gov

Neurological and Neurodevelopmental Disorders:

Intellectual Disability: GLP has been implicated in Kleefstra syndrome, a disorder characterized by intellectual disability. nih.gov

Neurodevelopmental Disorders: Mutations in HMTs that modify H3K36 and H3K4 are associated with neurodevelopmental disorders that can involve abnormalities in brain size, such as microcephaly and macrocephaly. researchgate.net

Alzheimer's Disease: G9a/GLP has been linked to Alzheimer's disease. biorxiv.orgbiorxiv.org

Huntington's Disease: Studies suggest that targeting histone demethylases may be a potential therapeutic strategy for Huntington's disease. mdpi.com

Prader-Willi Syndrome: The G9a/GLP axis has also been implicated in Prader-Willi syndrome. biorxiv.orgbiorxiv.org

Other Conditions:

Cocaine Addiction: G9a and/or GLP are thought to play a role in cocaine addiction. nih.gov

HIV-1 Latency: These enzymes are involved in the maintenance of HIV-1 latency. nih.gov

Sickle Cell Disease: The G9a/GLP axis is implicated in sickle cell disease. biorxiv.orgbiorxiv.org Pharmacological inhibition of EHMT2 (G9a) can reactivate the production of fetal hemoglobin, which is a potential therapeutic approach for β-globinopathies like sickle cell disease. guidetopharmacology.org

Kidney Diseases: Increased expression of HMTs like G9a has been observed in various kidney diseases, and targeting these enzymes has shown promise in preclinical models of renal fibrosis and diabetic nephropathy. frontiersin.org

Introduction of this compound within the Context of HMT Inhibitors

This compound is a synthetic small molecule developed as a chemical probe to study the function of histone methyltransferases, specifically G9a (also known as EHMT2). medchemexpress.combiosynth.comtargetmol.com It belongs to a class of compounds known as HMT inhibitors (HMTis), which are designed to block the activity of these enzymes. acs.org this compound was identified through the screening of a focused library of 2-substituted benzimidazoles designed to mimic the cofactor S-adenosylmethionine (SAM), making it a SAM-competitive inhibitor. nih.govacs.org

Biochemically, this compound inhibits G9a with an IC50 of 6.3 μM. medchemexpress.comabmole.comxcessbio.com It also demonstrates inhibitory activity against Polycomb Repressive Complex 2 (PRC2) with a similar potency. nih.govnih.gov However, it shows selectivity over several other methyltransferases, including SUV39H1, NSD2, and DNMT1, against which it is largely inactive at concentrations up to 40 μM. medchemexpress.comabmole.comnih.gov

Despite its biochemical potency, this compound has limited utility in cell-based assays. medchemexpress.comxcessbio.com This is attributed to poor cell permeability compared to its methyl-ester analogue, BRD4770, which is considered a prodrug that is hydrolyzed to the active this compound within cells. medchemexpress.comnih.gov While this compound itself is not cell-active, its discovery and characterization have been important in the development of more advanced G9a/GLP inhibitors and chemical probes, such as UNC0638 and UNC0642, which have improved cellular and in vivo properties. nih.gov The development of such inhibitors is crucial for exploring the therapeutic potential of targeting G9a/GLP in various diseases, including cancer. nih.govbiosynth.com

Research Findings for this compound

| Category | Finding | Source |

| Compound Type | Small molecule modulator, 2-substituted benzimidazole | nih.govbiosynth.com |

| Mechanism of Action | Histone methyltransferase (HMT) inhibitor, competitive with the cofactor S-Adenosyl methionine (SAM) | nih.gov |

| Primary Target | G9a (EHMT2) | medchemexpress.comtargetmol.comselleckchem.com |

| IC50 for G9a | 6.3 μM | medchemexpress.comtargetmol.comabmole.com |

| Other Targets | Inhibits PRC2 activity with similar potency to G9a. medchemexpress.comselleckchem.comselleckchem.com | medchemexpress.comselleckchem.comselleckchem.com |

| Selectivity | Inactive against SUV39H1, NSD2, and DNMT1 at concentrations up to 40 μM. medchemexpress.comabmole.comnih.gov No activity seen against 16 other chromatin-modifying enzymes and 100 kinases at 5 or 10 μM. medchemexpress.comxcessbio.com | medchemexpress.comabmole.comxcessbio.comnih.gov |

| Cellular Activity | No activity in cell-based assays, likely due to poor cell permeability. medchemexpress.comtargetmol.comxcessbio.com | medchemexpress.comtargetmol.comxcessbio.com |

| Analogue/Prodrug | BRD4770, the methyl-ester analogue of this compound, is cell-permeable and converts to this compound in cells. medchemexpress.comnih.gov | medchemexpress.comnih.gov |

| Significance | A tool compound for studying the biochemical activity of G9a and for the development of more potent and cell-active G9a/GLP inhibitors. nih.govbiosynth.com | nih.govbiosynth.com |

Propriétés

IUPAC Name |

2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMEOBILYVKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153999 | |

| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374601-41-8 | |

| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374601-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1374601-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Discovery and Development of Brd9539

Discovery and Development of G9a/GLP Inhibitors: A Historical Perspective

The enzymes G9a (also known as EHMT2) and GLP (also known as EHMT1) are key players in the methylation of histone H3 on lysine 9 (H3K9), a modification primarily associated with transcriptional repression. nih.govresearchgate.net These two proteins, which share approximately 80% sequence identity in their catalytic domains, often form a heterodimeric complex to carry out their function. nih.govnih.govacs.org Given their role in various cellular processes and their implication in diseases such as cancer, neurodevelopmental disorders, and viral infections, G9a and GLP have become attractive targets for therapeutic intervention. nih.govbiorxiv.org

Early Chemotypes and High-Throughput Screening Initiatives

The initial foray into G9a/GLP inhibition was largely driven by high-throughput screening (HTS) efforts. researchgate.net These large-scale screenings of chemical libraries led to the identification of the first selective inhibitor, BIX-01294. researchgate.netresearchgate.netnih.gov This quinazoline-based compound was found to be competitive with the peptide substrate and noncompetitive with the cofactor S-adenosyl-L-methionine (SAM). nih.gov While a crucial first step, BIX-01294 exhibited moderate potency and cellular toxicity at effective concentrations. rsc.org

Subsequent HTS campaigns and optimization of initial hits led to the discovery of various other chemical scaffolds with G9a/GLP inhibitory activity, including benzodiazepines, amino-indoles, and 2,4-diamino-6-methylpyrimidines. researchgate.netresearchgate.net

Identification of SAM-Mimetic Benzimidazoles

A significant advancement in the field was the exploration of inhibitors that mimic the cofactor SAM. nih.gov This strategy aimed to develop compounds that could competitively bind to the SAM pocket of the enzymes. An early example of a SAM-competitive inhibitor was BIX-01338; however, it suffered from poor selectivity and a lack of cellular activity. nih.govrsc.org

This led researchers to synthesize and screen a focused library of 2-substituted benzimidazoles, designed as potential SAM mimetics. nih.govacs.org This rational approach was instrumental in identifying a new class of G9a/GLP inhibitors, including the compound that would eventually be refined into BRD9539. rsc.org

The Rational Design and Synthesis of this compound

Building upon the foundation of early screening hits, the development of this compound involved a focused and rational design strategy.

Structure-Activity Relationship (SAR) Studies

Following the identification of the benzimidazole scaffold, extensive structure-activity relationship (SAR) studies were undertaken to optimize the inhibitory activity and selectivity of these compounds. sigmaaldrich.com By systematically modifying the chemical structure of the initial hits and evaluating their biological activity, researchers were able to identify the key molecular features required for potent G9a/GLP inhibition. oncodesign-services.com

Analogue Development: BRD4770 as a Prodrug Concept

During the analogue development process, a key innovation was the creation of BRD4770, the methyl ester of this compound. rsc.orgacs.org While this compound proved to be a more potent inhibitor in biochemical assays, it exhibited poor cell permeability and was inactive in cell-based assays. rsc.orgmedchemexpress.commedchemexpress.com

In contrast, its methyl-ester analogue, BRD4770, demonstrated enhanced cellular activity. rsc.org The prevailing hypothesis is that BRD4770 functions as a prodrug; its methyl ester group is readily hydrolyzed by intracellular esterases, releasing the active form, this compound, within the cell. rsc.org This approach effectively overcame the cell permeability issues of this compound.

Initial Biochemical Characterization of this compound

Initial biochemical assays revealed that this compound is a potent inhibitor of G9a with an IC50 of 6.3 μM. nih.govacs.orgmedchemexpress.com Further characterization demonstrated that this compound is a SAM-competitive inhibitor, as its inhibitory effect diminishes with increasing concentrations of SAM. acs.orgacs.org

Importantly, selectivity profiling showed that this compound also inhibits PRC2 activity with a similar potency to its G9a inhibition. acs.orgmedchemexpress.com It was found to be inactive against several other methyltransferases, including SUV39H1, NSD2, and DNMT1, as well as a panel of 100 kinases. medchemexpress.com

Inhibition of G9a and PRC2 Activity

This compound has been identified as an inhibitor of the euchromatin histone methyltransferase 2 (EHMT2), commonly known as G9a, with a reported half-maximal inhibitory concentration (IC50) of 6.3 μM in biochemical assays. caymanchem.commedchemexpress.comabmole.comxcessbio.com The compound is a more potent biochemical inhibitor than its methyl-ester analogue, BRD4770. xcessbio.com At a screening concentration, this compound left 20% remaining G9a activity, compared to the 45% remaining activity observed with BRD4770. xcessbio.com

In addition to its activity against G9a, this compound also demonstrates inhibitory effects on the Polycomb Repressive Complex 2 (PRC2). caymanchem.commedchemexpress.comabmole.comxcessbio.comselleckchem.com Studies have shown that at a concentration of 10 µM, the remaining activity for G9a and PRC2 was 54% and 43%, respectively, indicating a comparable level of inhibition for both enzymes at this concentration. caymanchem.com

Table 1: Inhibitory Activity of this compound against G9a and PRC2

| Target Enzyme | Metric | Value | Concentration |

|---|---|---|---|

| G9a (EHMT2) | IC50 | 6.3 µM | N/A |

| G9a (EHMT2) | % Remaining Activity | 54% | 10 µM |

Selectivity Profile Against Other Chromatin-Modifying Enzymes and Kinases

The selectivity of this compound has been evaluated against a panel of other enzymes to determine its specificity. The compound is reported to be inactive against several other histone methyltransferases, including SUV39H1 and NSD2, as well as the DNA methyltransferase DNMT1, with no significant inhibition observed at concentrations up to 40 µM. caymanchem.commedchemexpress.comabmole.com

Furthermore, the selectivity profile of this compound was assessed more broadly against a panel of 16 other chromatin-modifying enzymes and 100 different kinases that play roles in cell-cycle regulation and cancer biology. medchemexpress.comxcessbio.com In these extensive screenings, this compound showed no significant activity when tested at concentrations of 5 or 10 μM, highlighting its selectivity for G9a and PRC2 over a wide range of other related enzymes and kinases. medchemexpress.comxcessbio.com

Table 2: Selectivity Profile of this compound

| Enzyme/Enzyme Class | Number Tested | Result | Test Concentration |

|---|---|---|---|

| SUV39H1 | 1 | Inactive | Up to 40 µM |

| NSD2 | 1 | Inactive | Up to 40 µM |

| DNMT1 | 1 | Inactive | Up to 40 µM |

| Other Chromatin-Modifying Enzymes | 16 | No significant activity | 5 or 10 µM |

Table 3: Compounds and Enzymes Mentioned

| Name | Type |

|---|---|

| This compound | Chemical Compound |

| BRD4770 | Chemical Compound |

| G9a (EHMT2) | Enzyme (Histone Methyltransferase) |

| PRC2 | Enzyme Complex (Histone Methyltransferase) |

| SUV39H1 | Enzyme (Histone Methyltransferase) |

| NSD2 | Enzyme (Histone Methyltransferase) |

Molecular Mechanism of Action of Brd9539

Interaction with Histone Methyltransferases

BRD9539 functions as an inhibitor of a select group of histone methyltransferases (HMTs), enzymes that catalyze the transfer of methyl groups to histone proteins, thereby influencing gene expression. acs.orgnih.gov Its inhibitory action is not universal across all HMTs; for instance, it shows no significant activity against SUV39H1 and DNMT1 at concentrations up to 40 μM. acs.orgnih.gov

G9a (EHMT2) Inhibition

A primary target of this compound is the enzyme G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2). acs.orgmedchemexpress.commedchemexpress.com In biochemical assays, this compound demonstrates dose-dependent inhibition of G9a activity, with a reported half-maximal inhibitory concentration (IC50) of 6.3 μM. acs.orgnih.govmedchemexpress.com This makes it a more potent biochemical inhibitor than its methyl-ester counterpart, BRD4770. nih.govmedchemexpress.com

The mechanism by which this compound inhibits G9a is suggested to be competitive with the cofactor S-Adenosylmethionine (SAM). acs.orgnih.govacs.orgresearchgate.net This is evidenced by the observation that the inhibitory effect of this compound on G9a diminishes as the concentration of SAM increases. acs.orgnih.gov As a SAM mimetic, this compound likely competes for the cofactor binding site on the enzyme, thereby preventing the transfer of a methyl group to the histone substrate. acs.orgacs.org

G9a is primarily responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), which are epigenetic marks generally associated with transcriptional repression. researchgate.netoncotarget.com By inhibiting G9a, this compound leads to a reduction in the levels of H3K9 methylation. This alteration in histone modification can change gene expression patterns. The process of H3K9 methylation is a key factor in gene silencing. oncotarget.comnih.gov

S-Adenosylmethionine (SAM)-Competitive Inhibition

PRC2 (Polycomb Repressive Complex 2) Inhibition

In addition to its effects on G9a, this compound also inhibits the activity of Polycomb Repressive Complex 2 (PRC2). acs.orgmedchemexpress.commedchemexpress.comacs.org Biochemical assays have shown that this compound inhibits PRC2 with a potency similar to its inhibition of G9a. acs.orgnih.gov At a concentration of 10 μM, the remaining activity for G9a and PRC2 was 54% and 43%, respectively. caymanchem.com

The catalytic subunit of the PRC2 complex is Enhancer of zeste homolog 2 (EZH2). bmbreports.orgnih.gov EZH2 is the component that carries out the histone methyltransferase activity of the complex. bmbreports.org Inhibition of PRC2 activity by this compound directly implies an inhibition of EZH2's enzymatic function. acs.orgacs.org The PRC2 complex, including EZH2, is crucial for maintaining gene silencing through histone methylation. nih.gov

The primary function of the PRC2 complex is to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/me2/me3). bmbreports.orgijbs.com These methylation marks, particularly H3K27me3, are hallmarks of facultative heterochromatin and are associated with transcriptional repression. bmbreports.orgijbs.com By inhibiting PRC2, this compound consequently affects the levels of H3K27 methylation, although direct cellular evidence for this with the related compound BRD4770 has not been observed. nih.gov

Biochemical Activity of this compound

Data compiled from multiple sources. acs.orgnih.govmedchemexpress.comcaymanchem.com

Implications for EZH2 Activity

Off-Target Interactions and Selectivity Considerations for this compound

This compound, a small molecule inhibitor of the histone methyltransferase G9a, demonstrates a degree of selectivity in its interactions with other epigenetic modifiers. nih.govmedchemexpress.com While it effectively inhibits its primary target, its activity against other enzymes is not uniform, highlighting the importance of understanding its off-target profile for its application as a chemical probe.

Lack of Activity Against SUV39H1, NSD2, DNMT1, and Others

A key feature of this compound's selectivity is its lack of significant inhibitory activity against several other important methyltransferases. nih.govmedchemexpress.com Biochemical assays have shown that this compound does not inhibit SUV39H1 (Suppressor of variegation 3-9 homolog 1) or DNMT1 (DNA methyltransferase 1) at concentrations up to 40 μM. nih.gov This is a notable distinction from some broader-spectrum epigenetic inhibitors. nih.gov

With regard to NSD2 (Nuclear SET Domain Containing 2), only partial inhibition was observed, and only at a high concentration of 40 μM. nih.gov Furthermore, extensive screening of this compound against a panel of 16 other chromatin-modifying enzymes and 100 kinases involved in cell cycle regulation and cancer biology showed no activity at concentrations of 5 or 10 μM. nih.govmedchemexpress.com This broad lack of off-target activity underscores its utility as a more selective tool for studying G9a function. nih.gov

Table 1: Off-Target Activity of this compound Against Selected Methyltransferases

| Enzyme | Activity of this compound | Concentration |

|---|---|---|

| SUV39H1 | No inhibition observed | Up to 40 μM |

| NSD2 | Partial inhibition | Only at 40 μM |

| DNMT1 | No inhibition observed | Up to 40 μM |

| Other Chromatin-Modifying Enzymes (16 total) | No activity seen | 5 or 10 μM |

| Kinases (100 total) | No activity seen | 5 or 10 μM |

Comparative Analysis with Other Epigenetic Inhibitors

The selectivity profile of this compound becomes clearer when compared to other epigenetic inhibitors, particularly those that also target G9a. For instance, older, non-selective G9a inhibitors like BIX-01338 and the natural product chaetocin inhibit both G9a and SUV39H1 with similar potencies. nih.gov In contrast, this compound was specifically developed to improve selectivity and reduce off-target activity against enzymes like SUV39H1 and DNMT1. nih.gov

This compound is the active form of its methyl-ester analogue, BRD4770. nih.govmedchemexpress.com In biochemical assays, this compound is a more potent inhibitor of G9a than BRD4770. nih.govmedchemexpress.com At a given screening concentration, treatment with this compound resulted in only 20% remaining G9a activity, compared to 45% with BRD4770. nih.govmedchemexpress.com

However, while this compound inhibits G9a with an IC₅₀ of 6.3 μM, it also demonstrates inhibitory activity against PRC2 (Polycomb Repressive Complex 2) with a similar IC₅₀ value. nih.govnih.gov This dual activity is an important consideration for interpreting experimental results.

Compared to other G9a inhibitors, this compound's mechanism appears to be S-adenosyl-L-methionine (SAM)-competitive, similar to its analogue BIX-01338. nih.govnih.gov This contrasts with substrate-competitive inhibitors like A-366. oup.com The development of compounds like this compound represents a move towards more selective, SAM-competitive inhibitors to better dissect the specific roles of individual histone methyltransferases. nih.gov

Table 2: Comparative Inhibitory Activity of Selected Epigenetic Modulators

| Compound | Primary Target(s) | IC₅₀ (G9a) | Off-Target Activity | Mechanism |

|---|---|---|---|---|

| This compound | G9a, PRC2 | 6.3 μM | Inactive against SUV39H1, DNMT1; weak against NSD2 | SAM-competitive |

| BRD4770 | G9a | Less potent than this compound | Similar selectivity profile to this compound | SAM-competitive |

| BIX-01338 | G9a, SUV39H1 | - | Inhibits SUV39H1 | SAM-competitive |

| Chaetocin | G9a, SUV39H1 | - | Inhibits SUV39H1 | - |

| A-366 | G9a, GLP | 3.3-38 nM | Selective | Substrate-competitive |

Cellular and Biological Effects of Brd9539

Impact on Cellular Senescence

BRD9539 and its precursor have been identified as inducers of cellular senescence, a state of irreversible cell cycle arrest. acs.orgnih.gov This is observed through characteristic morphological changes, such as cells becoming enlarged and flattened, and through positive staining for senescence-associated β-galactosidase. nih.gov

The induction of senescence by this compound's prodrug, BRD4770, is linked to its inhibition of G9a. nih.gov Mechanistic studies have shown that treatment with BRD4770 leads to an increase in the phosphorylation of Ataxia-Telangiectasia Mutated (ATM), a key protein in the DNA damage response pathway, and subsequent nuclear translocation of this phosphorylated form. nih.gov Conversely, the related protein ATR (Ataxia-Telangiectasia and Rad3-related) is not activated. nih.gov This specific activation of the ATM pathway mirrors the effects seen when G9a is knocked down genetically, suggesting that the senescence-inducing effect is a direct consequence of G9a inhibition. nih.gov Notably, treatment with BRD4770 did not induce caspase 3/7 activity, indicating that the compound promotes cellular senescence rather than apoptosis. nih.gov

The ability of this compound's prodrug, BRD4770, to cause pancreatic adenocarcinoma cells to enter a senescent state highlights its potential as a senescence-inducing agent. acs.orgnih.gov By inhibiting G9a, the compound effectively triggers a cellular program that halts proliferation, which is a critical feature in controlling the growth of cancer cells. nih.gov The discovery of its role in inducing senescence provides a valuable tool for studying the pathways governing this process and for exploring potential therapeutic strategies that leverage senescence. acs.org

Mechanism of Induction

Effects on Cell Proliferation and Viability

This compound demonstrates clear effects on the proliferation and viability of cells, primarily through the inhibition of key cellular processes. acs.orgnih.gov

The ability of single cells to proliferate and form colonies is a measure of their reproductive integrity and is a key characteristic of cancer cells. Treatment with BRD4770, the cell-permeable prodrug of this compound, was found to reduce the clonogenicity of PANC-1 pancreatic cancer cells after 72 hours of exposure. nih.gov This inhibition of colony formation underscores the compound's anti-proliferative effects. nih.gov

Dose-Dependent Decrease in ATP Levels

Modulation of Gene Expression

As a G9a inhibitor, the fundamental biological effect of this compound is the modulation of gene expression through epigenetic alterations. acs.orgnih.gov this compound inhibits G9a with an IC₅₀ of 6.3 μM. acs.orgmedchemexpress.eunih.gov It also demonstrates inhibitory activity against PRC2 but is inactive against other methyltransferases like SUV39H1, NSD2, and DNMT1 at concentrations up to 40 μM. acs.orgnih.gov

Cellular treatment with the prodrug BRD4770 leads to specific changes in histone methylation patterns. acs.org Mass spectrometry analysis revealed a significant decrease in the levels of dimethylated and trimethylated histone H3 at lysine 9 (H3K9me2 and H3K9me3), which are repressive marks typically maintained by G9a. acs.orgnih.gov Concurrently, an increase in the level of monomethylated H3K9 (H3K9me1) was observed. acs.orgnih.gov Methylation at other histone sites, such as H3K27 and H3K36, appeared to be unaffected by the treatment. acs.org Although this compound can inhibit the PRC2 complex in biochemical assays, its prodrug did not alter H3K27me3 levels in cells, indicating a lack of cellular activity against PRC2. nih.gov These specific alterations in histone marks change the chromatin structure, thereby regulating the expression of various genes. nih.gov

Biochemical Activity of this compound

| Target Enzyme | IC₅₀ (μM) | Notes |

|---|---|---|

| G9a | 6.3 | Histone Methyltransferase |

| PRC2 | ~6.3 | Histone Methyltransferase Complex |

| SUV39H1 | > 40 | No significant inhibition observed |

| NSD2 | > 40 | Partial inhibition only at 40 μM |

| DNMT1 | > 40 | No significant inhibition observed |

Data sourced from references acs.orgnih.govnih.gov

Effect of BRD4770 (this compound Prodrug) on Histone H3K9 Methylation

| Histone Mark | Effect in PANC-1 cells |

|---|---|

| H3K9me1 | Increased |

| H3K9me2 | Significantly Decreased |

| H3K9me3 | Significantly Decreased |

Data sourced from references acs.orgnih.gov

Derepression of Silenced Genes

Gene silencing, a process that represses gene expression, can be reversed through a mechanism known as derepression. wikipedia.org this compound contributes to this process by inhibiting G9a, an enzyme responsible for adding methyl groups to histone H3 at lysine 9 (H3K9). This H3K9 methylation is a key epigenetic mark associated with gene silencing. By blocking G9a, this compound prevents the establishment of this repressive mark, which can lead to the reactivation, or derepression, of previously silenced genes. nih.gov

Research has demonstrated that when this compound is targeted to the promoter region of the c-MYC gene, it prevents H3K9 lysine methylation. nih.gov This inhibition of a repressive epigenetic mark enhances the transcription of the target gene, showcasing a clear instance of derepression. nih.gov This mechanism is significant because the abnormal silencing of genes, such as through DNA methylation or repressive histone modifications, is a feature of various diseases. nih.gov The ability of compounds like this compound to reverse this silencing opens up avenues for therapeutic intervention by restoring normal gene expression patterns.

Influence on Tumor Suppressor Genes

Tumor suppressor genes play a critical role in regulating cell division and promoting programmed cell death (apoptosis), acting as the brakes to prevent uncontrolled cell growth that can lead to cancer. cancer.org The inactivation or silencing of these genes is a frequent event in cancer development. nih.gov Epigenetic mechanisms, rather than genetic mutations, often cause this silencing.

The inhibition of G9a by compounds such as this compound has been explored for its potential to reactivate these silenced tumor suppressor genes. ambeed.cn By preventing the G9a-mediated deposition of repressive H3K9 methylation marks at the promoter regions of tumor suppressor genes, their expression can potentially be restored. For instance, studies have shown that treatment with this compound can lead to a decline in p53K373me2 levels in HCT116 cells, indicating a modulation of the p53 pathway, a critical tumor suppressor pathway. medchemexpress.com This suggests that G9a inhibitors could reverse the epigenetic silencing that contributes to tumorigenesis, thereby inhibiting cancer cell proliferation.

Role in Epigenome Editing Technologies

Epigenome editing is an advanced technology that allows for precise and reversible modifications to the epigenetic landscape of a cell, thereby controlling gene expression without altering the underlying DNA sequence. duke.edu This approach leverages powerful DNA-targeting tools, like the CRISPR system, to direct epigenetic modifying enzymes to specific locations in the genome. duke.edu this compound has emerged as a valuable chemical tool within this field, particularly in systems designed for targeted gene modulation. nih.govoup.com

Integration with CRISPR/dCas9 Systems

A significant application of this compound is its integration into chemically induced CRISPR/dCas9 systems. nih.govoup.com Traditional CRISPR epigenome editing involves fusing a large epigenetic modulator protein directly to a catalytically inactive Cas9 (dCas9) protein. nih.govnih.gov The dCas9 protein, guided by a single guide RNA (sgRNA), can bind to a specific DNA sequence but cannot cut it. oup.comnih.gov However, the use of large fusion proteins can present technical challenges related to their preparation and delivery. researchgate.netoup.com

To overcome these issues, a novel platform called Chem-CRISPR/dCas9FCPF has been developed. oup.comresearchgate.net In this system, the dCas9 protein is tagged with a small peptide motif (Phe-Cys-Pro-Phe or FCPF). oup.comresearchgate.net Separately, an epigenetic inhibitor like this compound is chemically conjugated to a perfluorobiphenyl (PFB) derivative. oup.com When introduced into a cell, the PFB-conjugated inhibitor is recruited to the specific genomic locus targeted by the FCPF-tagged dCas9 and its guide RNA. nih.govoup.com This approach allows small molecule inhibitors to be precisely delivered to desired gene locations, offering a flexible and efficient alternative to dCas9-fusion proteins. oup.comresearchgate.net

| Component | Function |

|---|---|

| dCas9FCPF | A catalytically dead Cas9 protein tagged with an FCPF peptide, which binds to the target DNA sequence without cleaving it. |

| Single Guide RNA (sgRNA) | An RNA molecule that guides the dCas9FCPF complex to a specific genomic location. |

| Inhibitor-PFB Conjugate (e.g., this compound-PFB) | A small molecule epigenetic inhibitor linked to a perfluorobiphenyl (PFB) moiety, which binds to the FCPF tag on the dCas9 protein. |

Targeted Epigenetic Modulation

The Chem-CRISPR/dCas9FCPF system enables highly specific, targeted epigenetic modulation. oup.com By designing the sgRNA to be complementary to the promoter or enhancer region of a specific gene, the inhibitory action of this compound can be precisely localized. nih.gov This allows for the selective modulation of a single target gene's expression.

For example, when a this compound-PFB conjugate is guided by an sgRNA to the c-MYC oncogene, it specifically inhibits G9a activity at that locus. nih.govoup.com This prevents H3K9 methylation, leading to an increase in c-MYC transcription levels. nih.gov The ability to target a G9a inhibitor to a single gene provides a powerful tool for studying gene function and dissecting complex gene regulatory networks with high precision, minimizing the off-target effects associated with using inhibitors freely in a cell. researchgate.netoup.com This targeted approach represents a significant advancement in the precise control of gene expression for research and potential therapeutic applications. oup.com

Preclinical Research and Therapeutic Potential of Brd9539

Applications in Cancer Research

The role of G9a in repressing tumor suppressor genes and promoting cancer cell survival has positioned its inhibitors as valuable tools in oncology research. biosynth.commdpi.com BRD9539, by inhibiting G9a, serves in preclinical models to explore molecular pathways involved in tumor growth and metastasis. biosynth.com

While this compound itself has limited direct application in cell-based pancreatic cancer studies due to poor permeability, its cell-active prodrug, BRD4770, has provided significant insights. mdpi.com BRD4770 is the methyl-ester analogue of this compound and is believed to be hydrolyzed into the active form, this compound, within the cell. mdpi.comacs.org

In studies using the PANC-1 pancreatic adenocarcinoma cell line, treatment with BRD4770 led to a reduction in cellular H3K9 methylation levels. mdpi.com This epigenetic modulation did not induce apoptosis but instead inhibited proliferation and triggered cellular senescence. mdpi.com These findings suggest that targeting the G9a pathway could be a potential therapeutic strategy for pancreatic cancer. mdpi.com Further research using patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma (PDAC) is a common step to evaluate the in vivo therapeutic potential of such inhibitors. nih.govfredhutch.org

The dysregulation of G9a/GLP is implicated in a wide range of malignancies, suggesting a broad potential for inhibitors like this compound in cancer research. rsc.org Overexpression of G9a has been observed in cancers of the prostate, breast, lung, and in leukemia. mdpi.comresearchgate.net Inhibition of G9a can suppress the growth of tumor cells and reduce their invasiveness. rsc.org For instance, G9a has been shown to be a key factor in mediating the response to hypoxia in breast cancer. mdpi.com In leukemia and lymphoma, targeting epigenetic regulators is an active area of investigation. bu.edunih.govnih.gov Therefore, tool compounds such as this compound and its analogues are valuable for studying the fundamental role of G9a/GLP in the pathogenesis of both solid and hematological cancers. biosynth.comrsc.orgnih.gov

The interplay between different epigenetic modifications, such as histone methylation and DNA methylation, suggests that combination therapies could be more effective than single-agent treatments. rsc.org It has been proposed that the full therapeutic potential of G9a inhibitors may be realized when combined with other agents, such as DNA methyltransferase (DNMT) inhibitors. rsc.org The rationale is that gene silencing is often maintained by both H3K9me2 and DNA methylation, and inhibiting only one of these pathways may not be sufficient to reactivate gene expression. rsc.org

Furthermore, dual inhibition of G9a and EZH2, another histone methyltransferase, has shown strong anti-tumor effects in preclinical models of multiple myeloma and breast cancer. mdpi.com While direct studies of this compound in combination therapies are limited, research with other G9a inhibitors like UNC0642 and BIX-01294 supports the concept of synergistic effects with agents like EZH2 inhibitors or the standard-of-care AML drug, cytarabine. rsc.orgmdpi.com

Implications for Other Cancer Types

Limitations in Cellular and In Vivo Efficacy

Despite its biochemical potency, the practical application of this compound in cellular and animal models is constrained by significant limitations, primarily its poor cell permeability. nih.govmolnova.cnambeed.cn

A recurring finding in preclinical evaluations is that this compound is inactive in cell-based assays. rsc.orgnih.govmolnova.cn This lack of cellular activity is attributed to its low permeability across the cell membrane. medchemexpress.comnih.govambeed.cn The physical properties of the this compound molecule likely hinder its ability to enter cells and reach its intracellular target, G9a. nih.gov This severely restricts its utility as a direct therapeutic agent or even as a standalone probe in live-cell experiments. nih.govambeed.cn

To overcome the limitations of this compound, more cell-permeable analogues have been developed.

BRD4770: This compound is the methyl ester prodrug of this compound. rsc.orgmdpi.com While this compound is biochemically more potent against G9a, BRD4770 demonstrates higher activity in cellular assays because its ester form allows it to cross the cell membrane more effectively. medchemexpress.comrsc.orgacs.org Once inside the cell, it is hydrolyzed to this compound, the active inhibitor. acs.org This strategy allows researchers to study the cellular effects of G9a inhibition that would be impossible with this compound alone. mdpi.com

UNC0642: This is another potent and selective G9a/GLP inhibitor, but it belongs to a different chemical class (quinazoline-based). mdpi.comnih.gov Compared to early G9a inhibitors, UNC0642 was developed to have not only high in vitro and cellular potency but also improved pharmacokinetic properties, making it suitable for in vivo studies in animal models. mdpi.comnih.gov This contrasts sharply with this compound, whose poor permeability prevents its use in such experiments. nih.gov

The development of compounds like BRD4770 and UNC0642 highlights a common challenge in drug discovery: optimizing a compound for biochemical potency, cellular permeability, and in vivo stability and efficacy. rsc.orgnih.gov

Interactive Data Table: Comparison of G9a Inhibitors

| Compound | Target(s) | IC₅₀ | Mechanism | Cellular Activity | Key Feature |

| This compound | G9a, PRC2 medchemexpress.com | 6.3 μM (G9a) medchemexpress.com | SAM-competitive mdpi.com | Inactive rsc.orgnih.gov | Biochemically potent but cell-impermeable. medchemexpress.comrsc.org |

| BRD4770 | G9a (as this compound) rsc.orgacs.org | Less potent biochemically than this compound medchemexpress.com | SAM-competitive mdpi.com | Active rsc.org | Cell-permeable prodrug of this compound. rsc.orgmdpi.com |

| UNC0642 | G9a, GLP mdpi.com | < 2.5 nM nih.gov | Substrate-competitive mdpi.com | Active nih.gov | Potent, cell-active, and suitable for in vivo studies. mdpi.comnih.gov |

Pharmacokinetic (PK) Properties

Preclinical evaluation of this compound has shed light on its pharmacokinetic profile, particularly concerning its cellular activity. A significant finding in early research was that while this compound demonstrated potency in biochemical assays, it showed no activity in cell-based assays. acs.org This lack of cellular efficacy is presumed to be a result of impaired cell permeability, a critical pharmacokinetic parameter that dictates a compound's ability to reach its intracellular target. acs.org

The compound BRD4770, a methyl-ester analogue of this compound, is considered a potential prodrug form. acs.org It is hypothesized that BRD4770, being more cell-permeable, enters the cell and is then converted to this compound, the active inhibitor. acs.org This distinction highlights the challenges in developing compounds that are not only biochemically potent but also possess favorable pharmacokinetic properties for in vitro and in vivo applications. The development of other structurally distinct G9a/GLP inhibitors, such as UNC0638 and its subsequent optimization to UNC0642, was driven by the need to improve upon the poor in vivo pharmacokinetic properties of earlier compounds in the quinazoline series. nih.gov

This compound as a Chemical Probe for Epigenetic Studies

This compound has been characterized as a small-molecule probe for investigating the function of histone methyltransferases (HMTs), key enzymes in epigenetic regulation. acs.org Chemical probes are invaluable tools in chemical biology for dissecting complex biological processes and validating potential drug targets. nih.gov this compound functions as an inhibitor of the histone methyltransferase G9a and has also been shown to inhibit Polycomb Repressive Complex 2 (PRC2) activity. acs.orgselleckchem.com

Its utility as a probe stems from its ability to selectively inhibit specific enzymes involved in writing epigenetic marks. By treating cells or biochemical systems with this compound, researchers can study the downstream consequences of inhibiting G9a and PRC2, thereby elucidating their roles in gene expression and cellular processes. The compound was developed as part of a larger effort to create potent and selective inhibitors of HMTs, which are often dysregulated in diseases like cancer. acs.orgnih.gov

Table 1: Properties of this compound as a Chemical Probe

| Property | Description | Reference |

| Target(s) | G9a (EHMT2), Polycomb Repressive Complex 2 (PRC2) | acs.orgselleckchem.com |

| Mechanism | Small-molecule inhibitor | acs.org |

| Application | Investigating the role of histone methylation in cellular processes | |

| Cellular Activity | Limited, presumed poor cell permeability | acs.org |

This compound serves as a useful tool for the specific investigation of histone methyltransferase biology due to its defined inhibitory profile. Histone methyltransferases (HMTs) are enzymes that catalyze the transfer of methyl groups to lysine and arginine residues on histone proteins, a fundamental process in transcriptional regulation. nih.govnih.gov

In biochemical enzymatic assays, this compound inhibits the activity of G9a in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC₅₀) of 6.3 μM. acs.org It also inhibits PRC2 activity with a similar IC₅₀. acs.org A key aspect of its utility is its selectivity; this compound showed no significant inhibition of other methyltransferases like SUV39H1 and DNMT1 at concentrations up to 40 μM. acs.org This selectivity allows researchers to attribute observed biological effects more confidently to the inhibition of G9a and PRC2. By using this compound, scientists can explore the specific functions of these enzymes in various biological contexts, such as their role in establishing and maintaining histone methylation patterns that influence gene expression. plos.orgfrontiersin.org

Table 2: Biochemical Activity of this compound Against Various Methyltransferases

| Enzyme | Function | This compound IC₅₀ | Reference |

| G9a (EHMT2) | Histone H3 Lysine 9 (H3K9) methyltransferase | 6.3 μM | acs.org |

| PRC2 | Histone H3 Lysine 27 (H3K27) methyltransferase complex | ~6.3 μM | acs.org |

| SUV39H1 | Histone H3 Lysine 9 (H3K9) methyltransferase | No inhibition up to 40 μM | acs.org |

| NSD2 | Histone H3 Lysine 36 (H3K36) methyltransferase | Partial inhibition only at 40 μM | acs.org |

| DNMT1 | DNA methyltransferase | No inhibition up to 40 μM | acs.org |

This compound contributes to the understanding of chromatin remodeling by enabling the study of how specific histone modifications influence chromatin structure and accessibility. Chromatin remodeling is the dynamic process of altering chromatin architecture to control how genes are expressed. researchgate.netnumberanalytics.com This process is heavily influenced by post-translational modifications of histones, including the methylation marks deposited by enzymes like G9a and the PRC2 complex. frontiersin.org

G9a is primarily responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are generally associated with transcriptional repression. nih.gov The PRC2 complex mediates the trimethylation of H3K27 (H3K27me3), another key repressive mark. By inhibiting these enzymes, this compound allows researchers to prevent the deposition of these specific repressive marks. This perturbation can lead to changes in chromatin compaction, making DNA more or less accessible to the transcriptional machinery. sc.edu Studying the consequences of this compound treatment helps reveal the direct role of G9a- and PRC2-mediated methylation in maintaining specific chromatin states and regulating gene expression programs. numberanalytics.com

Future Directions and Research Perspectives

Strategies for Enhancing Cellular Activity and Bioavailability

A significant hurdle in the application of BRD9539 has been its limited cell permeability, which curtails its activity in cell-based assays. acs.orgnih.govmedchemexpress.com A primary strategy to overcome this is the prodrug approach. Its methyl-ester analogue, BRD4770, demonstrates cellular activity, presumably because it is readily hydrolyzed by intracellular esterases to release the active carboxylic acid form, this compound. acs.orgnih.gov This suggests that further exploration of different ester groups or other cleavable moieties could optimize cellular uptake and subsequent conversion to the active compound.

Improving bioavailability for potential in vivo applications is another critical area. rsc.org Medicinal chemistry efforts could focus on modifying the physicochemical properties of this compound to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. This might involve strategies like altering lipophilicity or introducing functionalities that can engage with specific transporters. The development of quinazoline-based G9a/GLP inhibitors with improved pharmacokinetic (PK) properties, such as UNC0642, provides a roadmap for how structural modifications can lead to better in vivo suitability. rsc.orgnih.gov

Development of Novel this compound Analogues and Derivatives

The development of novel analogues and derivatives of this compound is a promising avenue for enhancing potency, selectivity, and pharmacological properties. nih.govethz.chresearchgate.net Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new compounds. nih.govnih.gov By systematically modifying different parts of the this compound scaffold, researchers can identify key structural features that govern its interaction with target proteins. nih.gov

One approach is scaffold hopping, where the core structure of this compound is replaced with a different chemical framework while retaining the essential pharmacophoric elements. nih.gov For example, replacing the quinazoline moiety in a related series of G9a/GLP inhibitors with a benzodiazepine scaffold led to the identification of a potent and selective inhibitor. nih.gov Similar strategies could be applied to this compound to discover novel chemotypes with improved drug-like properties.

Furthermore, the synthesis of focused libraries of this compound derivatives will allow for a more comprehensive exploration of the chemical space around the parent molecule. mdpi.com This can lead to the identification of analogues with not only enhanced G9a inhibition but also potentially novel activities against other targets.

Advanced Mechanistic Studies to Delineate Full Spectrum of Activity

While this compound is known to inhibit G9a, a comprehensive understanding of its full mechanism of action requires further investigation. acs.orgnih.gov Detailed kinetic analysis is needed to definitively confirm its mode of competition with the cofactor S-adenosylmethionine (SAM). acs.org Although initial studies suggest it is SAM-competitive, more rigorous experiments are warranted. acs.orgrsc.org

Biochemical profiling against a broader panel of histone methyltransferases and other epigenetic modifiers will be essential to fully characterize its selectivity. acs.orgoup.com this compound has shown inhibitory activity against PRC2, but its effects on other methyltransferases at various concentrations need to be systematically evaluated. acs.orgnih.gov

Advanced cellular and molecular biology techniques can be employed to dissect the downstream effects of this compound-mediated G9a inhibition. This includes global proteomics and transcriptomics to identify changes in protein expression and gene regulation. Understanding how this compound impacts cellular pathways beyond histone methylation will provide a more complete picture of its biological activity. biosynth.com

Exploration of Combination Therapies

The potential of this compound in combination with other therapeutic agents is a promising area of research, particularly in the context of cancer. ethz.chrsc.org Given that epigenetic modifications often work in concert to regulate gene expression, targeting multiple epigenetic regulators simultaneously could lead to synergistic effects. mdpi.com For instance, combining G9a inhibitors with inhibitors of DNA methyltransferases (DNMTs) or other histone-modifying enzymes could be a powerful strategy to overcome drug resistance and enhance therapeutic efficacy. researchgate.netmdpi.com

The rationale for such combinations is based on the crosstalk between different epigenetic pathways. mdpi.com For example, G9a has been shown to interact with DNMT1, and their combined inhibition could lead to a more profound and sustained reactivation of tumor suppressor genes. researchgate.net Future studies should explore various combination strategies in preclinical models to identify the most effective therapeutic pairings.

Application in Chemical Biology and Drug Discovery Pipelines

This compound and its future analogues serve as valuable chemical probes to investigate the biological roles of G9a and related enzymes. biosynth.comconstructor.universitynorthwestern.eduuu.nlepfl.chiitk.ac.inutexas.edu These small molecules allow for the acute and reversible inhibition of their targets, providing a powerful tool to study the dynamic processes regulated by histone methylation. ethz.ch By using this compound in various cellular and disease models, researchers can gain deeper insights into the function of G9a in health and disease.

In drug discovery pipelines, this compound can be used as a starting point for the development of more potent and selective inhibitors with therapeutic potential. biosynth.comnih.gov The structural information from co-crystal structures of G9a in complex with inhibitors can guide the design of next-generation compounds. The journey from a chemical probe like this compound to a clinical candidate involves extensive medicinal chemistry efforts to optimize efficacy, selectivity, and pharmacokinetic properties.

Q & A

Q. What is the biochemical mechanism of action of BRD9539, and how does it differ from related inhibitors like BRD4770?

this compound is a SAM-competitive inhibitor of histone methyltransferase G9a (IC50 = 6.3 μM) and also suppresses PRC2 activity . Unlike its methyl ester analogue BRD4770, which acts as a cell-permeable prodrug, this compound itself exhibits poor cellular permeability, necessitating prodrug strategies for in vitro studies . Methodologically, researchers should validate this compound’s intracellular conversion from BRD4770 using mass spectrometry or enzymatic assays to confirm active metabolite formation .

Q. How selective is this compound for G9a compared to other epigenetic regulators (e.g., PRC2, DNMT1)?

this compound demonstrates selectivity for G9a and PRC2 but does not inhibit SUV39H1, DNMT1, or NSD2 at concentrations ≤40 μM . To assess specificity, researchers should employ parallel enzymatic assays for related methyltransferases under standardized SAM concentrations, as this compound’s inhibition is SAM-dependent .

Q. What experimental models are appropriate for studying this compound’s effects on histone methylation dynamics?

Cellular models (e.g., HeLa, pancreatic cancer cells) treated with BRD4770 (the prodrug of this compound) are optimal for observing H3K9me2/me3 reduction and senescence phenotypes . For biochemical studies, recombinant G9a/PRC2 complexes and histone peptide substrates should be used to quantify inhibition kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported PRC2 inhibition across different studies?

Discrepancies in PRC2 inhibition may arise from variations in assay conditions (e.g., SAM concentration, PRC2 subunit composition). To address this, perform dose-response experiments using purified PRC2 complexes (EED, SUZ12, EZH2) and validate findings with orthogonal methods like chromatin immunoprecipitation (ChIP) for H3K27me3 levels .

Q. What methodological considerations are critical when designing dose-response experiments for this compound in cellular models?

- Prodrug conversion : Monitor BRD4770 hydrolysis to this compound using LC-MS to ensure intracellular availability .

- Toxicity thresholds : Pre-screen cell viability (e.g., ATP assays) to avoid confounding effects from cytotoxicity .

- Epigenetic plasticity : Use time-course analyses to distinguish transient methylation changes from stable epigenetic remodeling .

Q. How can researchers optimize this compound’s therapeutic potential despite its poor cell permeability?

Strategies include:

- Prodrug engineering : Modify esterase-labile groups (as in BRD4770) to enhance uptake .

- Nanoformulation : Encapsulate this compound in lipid-based nanoparticles to improve delivery .

- Combination therapy : Pair this compound with chromatin-modulating agents (e.g., HDAC inhibitors) to amplify epigenetic effects .

Q. What statistical approaches are recommended for analyzing this compound’s dual inhibition of G9a and PRC2 in complex biological systems?

Employ multivariate regression models to disentangle G9a- vs. PRC2-mediated effects. For example, use siRNA knockdown of G9a or EZH2 alongside this compound treatment to isolate pathway contributions . Additionally, apply systems biology tools (e.g., gene co-expression networks) to identify synergistic or antagonistic interactions between these targets .

Methodological Guidelines

- Literature Review : Prioritize studies that quantify this compound’s SAM-competitive kinetics and cellular senescence phenotypes . Avoid sources lacking enzymatic validation (e.g., ) .

- Data Interpretation : Normalize H3K9me2/me3 levels to total histone H3 in Western blots to account for technical variability .

- Reproducibility : Share raw data for enzymatic assays and cell treatment protocols via repositories like Zenodo, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.